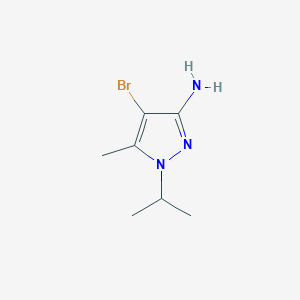
N~2~-methyl-N-(3-nitrophenyl)-alpha-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-methyl-N-(3-nitrophenyl)-alpha-asparagine, also known as MNPA, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. MNPA is a small molecule that has been shown to selectively activate a specific type of glutamate receptor, called the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in many important physiological processes, including synaptic plasticity, learning, and memory.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- N
2-methyl-N-(3-nitrophenyl)-alpha-asparagine derivatives have been synthesized to explore their potential biological activities. For instance, Şunel et al. (2005) synthesized (sulfonamidophenyl)-amide derivatives of N-(m-nitrobenzoil)-D,L-asparagine, aiming to investigate their antibacterial potential (Şunel et al., 2005). Similarly, Filimon et al. (2000) created new derivatives of m-nitrobenzoyl-asparagic acid and m-nitrobenzoyl-asparagine with anti-inflammatory action (Filimon et al., 2000).
Enzyme Metabolism and Plant Physiology
- Zhang and Marsolais (2014) identified and characterized omega-amidase as an enzyme metabolically linked to asparagine transamination in Arabidopsis, demonstrating the complex roles of asparagine and its derivatives in plant metabolism and physiology (Zhang & Marsolais, 2014).
- In the context of plant biology, Strasser (2014) discussed the biological significance of complex N-glycans in plants, highlighting how asparagine-linked glycosylation affects plant development and physiology (Strasser, 2014).
Photocatalysis and Environmental Applications
- Huang et al. (2010) studied the photoreduction of nitrobenzene on TiO2 nanoparticles modified with asparagine, showcasing the potential environmental applications of asparagine derivatives in photocatalytic degradation of pollutants (Huang et al., 2010).
Glycosylation and Protein Modification
- Li and Danishefsky (2008) described a method for the preparation of an N-methyl-asparagine-linked glycosyl amino acid, demonstrating the utility of asparagine derivatives in synthesizing complex biomolecules (Li & Danishefsky, 2008).
Methylation and Gene Expression
- Ren et al. (2004) explored the methylation of the asparagine synthetase promoter in human leukemic cell lines, suggesting the role of asparagine derivatives in gene expression regulation and potential cancer therapy (Ren et al., 2004).
Racemic Resolution and Molecular Recognition
- Białońska and Ciunik (2011) investigated the racemic resolution of N-(4-nitrobenzoyl)-DL-asparagine, illustrating the significance of asparagine derivatives in stereochemical studies and drug development (Białońska & Ciunik, 2011).
Crop Development
- Luo et al. (2018) demonstrated the critical role of OsASN1, an asparagine-related gene, in asparagine-dependent rice development, highlighting the agricultural implications of asparagine derivatives (Luo et al., 2018).
Propriétés
IUPAC Name |
3-(methylamino)-4-(3-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-12-9(6-10(15)16)11(17)13-7-3-2-4-8(5-7)14(18)19/h2-5,9,12H,6H2,1H3,(H,13,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTLASDMZLMNBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373912.png)
![Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2373913.png)
![4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B2373914.png)


![N-cyclohexyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2373921.png)
![4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373922.png)

![N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide](/img/structure/B2373927.png)


![(5Z)-5-[(4-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2373932.png)
